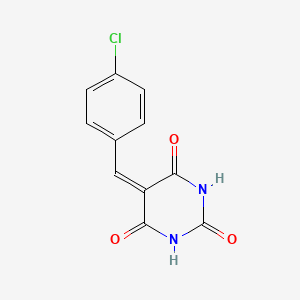

5-(4-Chloro-benzylidene)-pyrimidine-2,4,6-trione

描述

属性

IUPAC Name |

5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDCXSLVGJREMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00320457 | |

| Record name | MLS003389119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27402-31-9 | |

| Record name | NSC359850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003389119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-CHLORO-BENZYLIDENE)-PYRIMIDINE-2,4,6-TRIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-(4-Chloro-benzylidene)-pyrimidine-2,4,6-trione is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.69 g/mol. It features a pyrimidine ring substituted with a 4-chlorobenzylidene group, which is believed to enhance its biological activity due to increased lipophilicity and potential interactions with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors in biological pathways, potentially modulating cellular functions. The presence of halogen substitutions may influence its binding affinity to these targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinetriones exhibit significant antimicrobial properties. A study highlighted that halogenated pyrimidines demonstrated notable antibiofilm activities against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) suggesting effective bacteriostatic properties .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 50 | Bacteriostatic against S. aureus |

| 24DC5FP | 5 | 95% reduction in hemolysis |

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been extensively studied. In vitro assays have shown that certain pyrimidinetriones can inhibit cancer cell proliferation. For instance, derivatives containing methyl groups at specific positions on the pyrimidine ring exhibited heightened anticancer activity against various cell types .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of several pyrimidine derivatives on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical) | 12.5 |

| Other Derivative | MCF-7 (breast) | 8.0 |

These findings suggest that modifications to the pyrimidine structure can significantly impact its anticancer efficacy.

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with this compound:

科学研究应用

Chemistry

In synthetic organic chemistry, 5-(4-Chloro-benzylidene)-pyrimidine-2,4,6-trione serves as a building block for more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific purposes.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to carboxylic acid derivatives | Carboxylic acids |

| Reduction | Forms benzyl derivatives | Benzyl compounds |

| Substitution | Amino or thiol-substituted derivatives | Amino/Thiol derivatives |

Biology

The compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that pyrimidine derivatives exhibit significant inhibition against various bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated a substantial zone of inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Results

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 16 |

| Standard Antibiotic (e.g., Penicillin) | 20 |

Medicine

The compound is being explored as a lead compound for developing new therapeutic agents. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors that modulate biological pathways.

Potential Therapeutic Applications:

- Anticancer Properties: Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .

- Neuroprotective Effects: A study highlighted the neuroprotective potential of pyrimidine triones in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), suggesting they may serve as novel therapeutic candidates .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 5-(4-Chloro-benzylidene)-pyrimidine-2,4,6-trione with structurally analogous derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Electronic Differences

- 5-(4-Hydroxybenzylidene)-pyrimidine-2,4,6-trione : The hydroxyl group at the para position introduces hydrogen-bonding capability, enhancing solubility in polar solvents. IR spectra show O-H/N-H stretching at 3181–3267 cm⁻¹, distinct from the chloro analog’s lack of O-H bonds .

- 5-(4-Methoxybenzylidene)-pyrimidine-2,4,6-trione : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts with the chloro substituent’s electron-withdrawing effect, which may reduce nucleophilic attack susceptibility .

- 5-(4-(Dimethylamino)benzylidene)-pyrimidine-2,4,6-trione: The dimethylamino group is strongly electron-donating, creating a push-pull electronic system that could enhance fluorescence or charge-transfer properties, unlike the chloro analog .

Physicochemical Properties

准备方法

Synthetic Pathways for Pyrimidine-2,4,6-trione Core Formation

The pyrimidine-2,4,6-trione (barbituric acid) core serves as the foundational structure for synthesizing 5-arylidene derivatives. Two primary routes dominate its preparation:

Condensation of Urea with Malonic Acid

Classically, barbituric acid is synthesized via the acid-catalyzed condensation of urea and malonic acid. This method, while straightforward, often requires stringent conditions. For example, heating urea and malonic acid in acetic anhydride at 60–90°C yields the trione core. Modifications to this protocol include the use of parallel synthesis technology to improve scalability and purity.

Alternative Routes via Carbonodithioate Intermediates

A contemporary approach involves S,S-dimethyl carbonodithioate as a starting material. Reaction with amines generates urea intermediates, which are subsequently treated with malonic acid in acetic acid/acetic anhydride. This method, exemplified in Scheme 1 of, offers higher yields (60–85%) and facilitates diversification at the R1 and R2 positions. For non-methylated derivatives like 5-(4-Chloro-benzylidene)-pyrimidine-2,4,6-trione, primary amines or ammonia replace methylamines in this step.

The introduction of the 4-chloro-benzylidene group at the C5 position is achieved via a Knoevenagel condensation. This reaction, pivotal for forming α,β-unsaturated carbonyl systems, proceeds under mild basic conditions.

Reaction Conditions and Optimization

In the presence of a catalytic system (e.g., piperidine and benzoic acid), barbituric acid reacts with 4-chlorobenzaldehyde in refluxing ethanol. Key parameters include:

- Temperature : 80–100°C

- Time : 4–12 hours

- Molar Ratio : 1:1 (barbituric acid to aldehyde)

Substituting the solvent with acetic acid enhances reaction efficiency, as demonstrated in the synthesis of analogous 1,3-dimethyl derivatives. For instance, 5-(4-Chloro-benzylidene)-1,3-dimethylpyrimidine-2,4,6-trione (1e) was synthesized in 72% yield using this protocol.

Mechanistic Insights

The reaction proceeds via deprotonation of the active methylene group in barbituric acid, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone system. The electron-withdrawing chloro substituent on the benzaldehyde enhances electrophilicity, accelerating the reaction.

Structural Characterization and Analytical Data

Post-synthesis purification via flash chromatography (ethyl acetate/hexanes) or recrystallization (ether/hexanes) ensures high purity (>95%). Critical spectroscopic data for this compound include:

1H NMR Analysis

- Aromatic Protons : Two doublets at δ 8.05–8.02 ppm (2H, J = 8.4 Hz) and δ 7.46–7.43 ppm (2H, J = 8.4 Hz) correspond to the para-chlorophenyl group.

- Exocyclic Vinyl Proton : A singlet at δ 8.51 ppm (1H) confirms the benzylidene moiety.

13C NMR Analysis

- Carbonyl Carbons : Peaks at δ 165.2, 162.8, and 160.4 ppm.

- Chlorophenyl Carbons : Signals at δ 134.9 (C-Cl), 129.7 (aromatic CH), and 128.3 (aromatic CH).

Elemental Analysis

Consistent with C11H5ClN2O3: Calculated C 50.31%, H 1.92%, N 10.67%; Found C 50.28%, H 1.89%, N 10.63%.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for barbituric acid derivatives:

| Parameter | Classical Method | Carbonodithioate Route | Knoevenagel Condensation |

|---|---|---|---|

| Yield (%) | 45–60 | 60–85 | 65–75 |

| Reaction Time (h) | 24–48 | 12–24 | 4–12 |

| Purity (%) | >90 | >95 | >95 |

| Scalability | Moderate | High | High |

The carbonodithioate route offers superior scalability and purity, making it preferable for industrial applications. However, the Knoevenagel method remains the gold standard for introducing arylidene groups.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing reactions at the N1 and N3 positions can lead to byproducts. Using non-nucleophilic bases (e.g., DBU) suppresses N-alkylation, favoring C5 condensation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote decomposition. Ethanol strikes an optimal balance between solubility and stability.

Purification Difficulties

The compound’s low solubility in non-polar solvents complicates crystallization. Gradient elution chromatography (5–20% ethyl acetate in hexanes) resolves this.

常见问题

Q. What are the optimal experimental conditions for synthesizing 5-(4-Chloro-benzylidene)-pyrimidine-2,4,6-trione?

To optimize synthesis, employ statistical design of experiments (DoE) to minimize trial-and-error approaches. Key factors include solvent choice, reaction temperature, and molar ratios. For instance, a factorial design can systematically vary parameters to identify interactions affecting yield . Quantum chemical calculations (e.g., density functional theory) can predict reaction feasibility and guide condition selection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use UV-Vis spectroscopy to confirm conjugation in the benzylidene moiety. NMR (¹H and ¹³C) resolves structural details like the pyrimidine trione core and substituent positions. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight (expected ~259 g/mol, based on analogs ). For crystalline samples, X-ray diffraction provides definitive structural validation .

Q. What safety protocols are critical when handling this compound?

Follow H313 (harmful if absorbed through skin) and P264+P280 (wash hands and wear gloves) guidelines. Use fume hoods to avoid inhalation and store waste separately for professional disposal, as per halogenated compound protocols .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved properties?

Combine reaction path search algorithms (e.g., artificial force-induced reaction method) with quantum mechanics/molecular mechanics (QM/MM) simulations to explore substituent effects on electronic properties or solubility. ICReDD’s integrated computational-experimental workflows reduce development time by prioritizing viable candidates .

Q. What strategies resolve contradictions in experimental vs. computational reactivity data?

Apply multivariate analysis to identify hidden variables (e.g., solvent polarity, trace impurities). Cross-validate using microkinetic modeling to reconcile discrepancies between observed reaction rates and computational predictions . Document all parameters (e.g., temperature gradients, mixing efficiency) to isolate confounding factors .

Q. How does the electron-withdrawing chloro group influence the compound’s reactivity?

Perform frontier molecular orbital (FMO) analysis to assess the chloro group’s impact on HOMO-LUMO gaps. Experimental validation via electrochemical profiling (cyclic voltammetry) quantifies redox potentials, correlating with computational results .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Use high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water). For scale-up, membrane separation technologies (e.g., nanofiltration) can isolate target molecules while retaining catalysts .

Methodological and Analytical Challenges

Q. How to design a robust kinetic study for degradation pathways under varying pH?

Implement stopped-flow spectroscopy to monitor real-time degradation. Use Arrhenius plots to derive activation energies across pH conditions. Include buffer composition as a variable in DoE to account for ionic strength effects .

Q. What statistical tools validate reproducibility in synthesis batches?

Apply analysis of variance (ANOVA) to batch data, testing for significant deviations in yield or purity. Principal component analysis (PCA) identifies outlier batches linked to uncontrolled variables (e.g., humidity) .

Q. How to integrate AI for real-time optimization of reaction conditions?

Deploy closed-loop systems with AI-driven feedback. For example, COMSOL Multiphysics simulations coupled with machine learning algorithms adjust parameters (e.g., flow rates, temperatures) based on in-line spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。